molecular formula C16H20O3 B8616718 benzyl 1-(2-oxoethyl)cyclohexane-1-carboxylate

benzyl 1-(2-oxoethyl)cyclohexane-1-carboxylate

Cat. No.: B8616718
M. Wt: 260.33 g/mol
InChI Key: LXZHKXRYMAOQLY-UHFFFAOYSA-N
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Description

benzyl 1-(2-oxoethyl)cyclohexane-1-carboxylate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group, a cyclohexane ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl 1-(2-oxoethyl)cyclohexane-1-carboxylate typically involves the esterification of cyclohexanecarboxylic acid with benzyl alcohol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: The compound can be reduced to form alcohol derivatives, especially at the ester functional group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

benzyl 1-(2-oxoethyl)cyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl 1-(2-oxoethyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functional group can undergo hydrolysis to release active metabolites, which then exert their effects through various biochemical pathways. The benzyl group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.

Comparison with Similar Compounds

  • Ethyl 1-(2-oxoethyl)cyclohexanecarboxylate
  • Methyl 1-(2-oxoethyl)cyclohexanecarboxylate
  • Propyl 1-(2-oxoethyl)cyclohexanecarboxylate

Comparison: benzyl 1-(2-oxoethyl)cyclohexane-1-carboxylate is unique due to the presence of the benzyl group, which can enhance its lipophilicity and potentially improve its biological activity compared to its ethyl, methyl, and propyl analogs. The benzyl group also allows for further functionalization through substitution reactions, providing additional versatility in chemical synthesis.

Properties

Molecular Formula

C16H20O3

Molecular Weight

260.33 g/mol

IUPAC Name

benzyl 1-(2-oxoethyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C16H20O3/c17-12-11-16(9-5-2-6-10-16)15(18)19-13-14-7-3-1-4-8-14/h1,3-4,7-8,12H,2,5-6,9-11,13H2

InChI Key

LXZHKXRYMAOQLY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC=O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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